
(2S,4aS,6aS,6bR,10S,12aS,14bR)-10-(3-carboxy-1-oxopropoxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4aS,6aS,6bR,10S,12aS,14bR)-10-(3-carboxy-1-oxopropoxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid is a triterpenoid and a hemisuccinate.
Scientific Research Applications
Anticancer Potential
Ursolic acid derivatives, related to the queried compound, have demonstrated potent anticancer properties. A study showed that these derivatives can inhibit the growth of pancreatic, breast, prostate, hepatocellular, and lung cancer cell lines. They function by arresting the cell cycle and inducing apoptosis, a process of programmed cell death, in cancer cells (Leal et al., 2012).
Chemical Synthesis and Transformations
Research has been conducted on synthesizing and transforming similar compounds for potential applications. For instance, Görlitzer and Kramer (2000) synthesized and transformed 1,4-dihydro-4-oxo-benzothieno[3,2-b]pyridine-2-carboxylic acid esters, which may offer insights into the synthesis pathways and potential chemical transformations of the queried compound (Görlitzer & Kramer, 2000).
Applications in Organic Chemistry
These types of compounds are used in various organic chemistry applications, such as in the synthesis of different carboxylic acids and other organic molecules. For example, McCrindle and McAlees (1981) explored the preparation of polyether polycarboxylic acids containing quaternary carbon atoms, which is relevant to understanding the wider applications of similar carboxylic acids in organic synthesis (McCrindle & McAlees, 1981).
Antioxidant and Antimicrobial Activities
Compounds with structural similarities have been synthesized and evaluated for their antioxidant and antimicrobial activities. Bassyouni et al. (2012) synthesized a series of compounds and assessed their efficacy against various microbial species and in antioxidant assays, indicating potential biomedical applications of similar compounds (Bassyouni et al., 2012).
Ion Transport and Liquid Membranes
Yamaguchi et al. (1988) studied polyether carboxylic acids for their use as carriers in alkali metal ion transport through liquid membranes. This research highlights the potential of similar carboxylic acids in ion transport and membrane technologies (Yamaguchi et al., 1988).
Properties
Molecular Formula |
C34H50O7 |
|---|---|
Molecular Weight |
570.8 g/mol |
IUPAC Name |
(2S,4aS,6aS,6bR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21-,23?,24-,27?,30+,31-,32-,33+,34+/m0/s1 |
InChI Key |
OBZHEBDUNPOCJG-YQNKGXRGSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


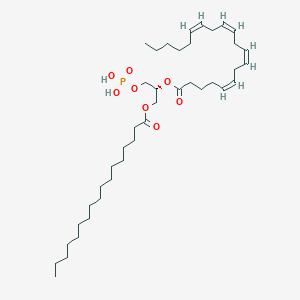

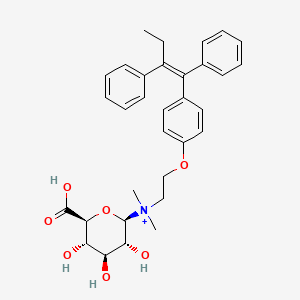
![(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1237212.png)
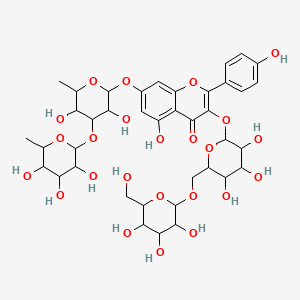
![N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline](/img/structure/B1237217.png)

![Acetyl[(4-aminophenyl)sulfonyl]azanide](/img/structure/B1237220.png)

![(1S,5R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1237223.png)

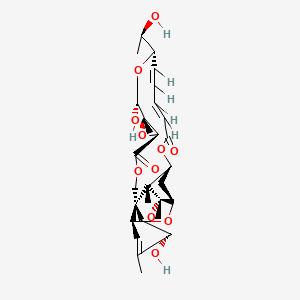
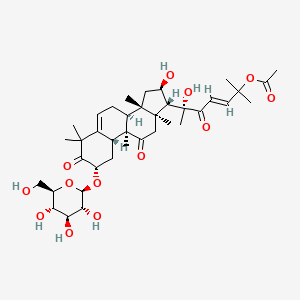
![[(3aR,4R,6Z,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1237234.png)
